

Comparing toxicity of continuous versus intermittent Zandelisib dosing

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Compound of Interest

Compound Name: Zandelisib

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Zandelisib Dosing and Toxicity: A Technical Resource for Researchers

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the comparative toxicity of continuous versus intermittent dosing of **Zandelisib**. The following resources include troubleshooting guides in a question-and-answer format, quantitative data summaries, and detailed experimental protocols derived from clinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant immune-mediated toxicities in our preclinical models with continuous **Zandelisib** administration. Is this expected, and how can it be mitigated?

A1: Yes, this is a known class effect of PI3K δ inhibitors. Continuous inhibition of the PI3K δ pathway can disrupt the function and survival of regulatory T cells (Tregs), leading to immune-mediated toxicities such as diarrhea, colitis, and pneumonitis[1][2]. Clinical data has shown that an intermittent dosing schedule can mitigate these toxicities while maintaining efficacy[1][3][4]. The "off-drug" periods are hypothesized to allow for the recovery and repopulation of Tregs[5]. For your preclinical experiments, you might consider implementing a dosing holiday (e.g., dosing for a number of days followed by a drug-free period) to mimic the clinical intermittent schedule.

Q2: What are the most common adverse events reported for intermittent **Zandelisib** dosing in clinical trials?

A2: In a global phase 2 study of intermittent **Zandelisib** for relapsed/refractory follicular lymphoma, the most frequently reported adverse events of any grade were diarrhea (37%), nausea (22%), pyrexia (19%), and fatigue (19%)[6]. Grade 3-4 adverse events of special interest for PI3K δ inhibitors included diarrhea (6%), colitis (3%), pneumonia (4%), and cutaneous reactions (3%)[6].

Q3: How does the rate of severe adverse events (Grade 3-4) compare between continuous and intermittent **Zandelisib** dosing?

A3: Clinical studies have demonstrated a notably lower incidence of Grade 3-4 adverse events with intermittent dosing compared to continuous dosing. In one phase 1b trial, 44% of patients in the intermittent dosing group experienced Grade 3-4 AEs, compared to 76% of patients in the continuous dosing group[1][3][7]. The cumulative incidence of Grade 3 or worse AEs was also lower in the intermittent dosing group (20%) versus the continuous dosing group (45%) at a median follow-up of 15.7 and 24.9 months, respectively[8].

Q4: We are designing a study to evaluate **Zandelisib** in combination with another agent. What is the recommended dosing schedule for **Zandelisib** to minimize toxicity?

A4: Based on extensive clinical trial data, an intermittent dosing schedule is recommended to improve the safety profile of **Zandelisib**, particularly in combination regimens[9]. A commonly used intermittent schedule in clinical trials is daily dosing for the first two 28-day cycles for tumor debulking, followed by dosing on days 1-7 of each subsequent 28-day cycle[1][7]. This schedule has been shown to reduce the frequency of severe immune-mediated toxicities[8].

Q5: If a patient experiences a Grade 3 non-hematological toxicity, what is the recommended course of action?

A5: In clinical trials, **Zandelisib** was typically withheld for Grade 3 non-hematological toxicities. Upon resolution of the toxicity to Grade 1 or better, **Zandelisib** could be resumed, often at the 60 mg dose on an intermittent schedule for those in the 60 mg cohort, or at a lower dose for patients on higher initial doses[1]. **Zandelisib** was generally discontinued for any Grade 4 non-hematological toxicities[1].

Quantitative Data Summary: Adverse Events

The following tables summarize the comparative toxicity data from a key phase 1b clinical trial comparing continuous versus intermittent dosing of **Zandelisib**[\[1\]](#)[\[7\]](#)[\[10\]](#).

Table 1: Comparison of Grade 3-4 Adverse Events (AEs)

Adverse Event	Continuous Dosing (n=38)	Intermittent Dosing (n=59)
Any Grade 3-4 AE	29 (76%)	26 (44%)
Diarrhea	8 (21%)	3 (5%)
Pneumonia	6 (16%)	1 (2%)
Neutrophil Count Decrease	4 (11%)	10 (17%)
Alanine Aminotransferase (ALT) Increase	2 (5%)	3 (5%)
Colitis	1 (3%)	2 (3%)

Data sourced from a phase 1b multicenter trial. The intermittent dosing schedule was days 1-28 of cycles 1-2 and days 1-7 of subsequent 28-day cycles[\[1\]](#)[\[7\]](#)[\[10\]](#).

Table 2: Comparison of Serious Adverse Events (SAEs) and Treatment Interruptions

Event	Continuous Dosing (n=38)	Intermittent Dosing (n=59)
Any Serious AE	13 (34%)	13 (22%)
Treatment-Related Serious AEs	8 (21%)	5 (8%)
Treatment Interruption due to AE	15 (39%)	26 (44%)

Data sourced from the same phase 1b trial as Table 1[\[1\]](#)[\[3\]](#)[\[7\]](#).

Experimental Protocols

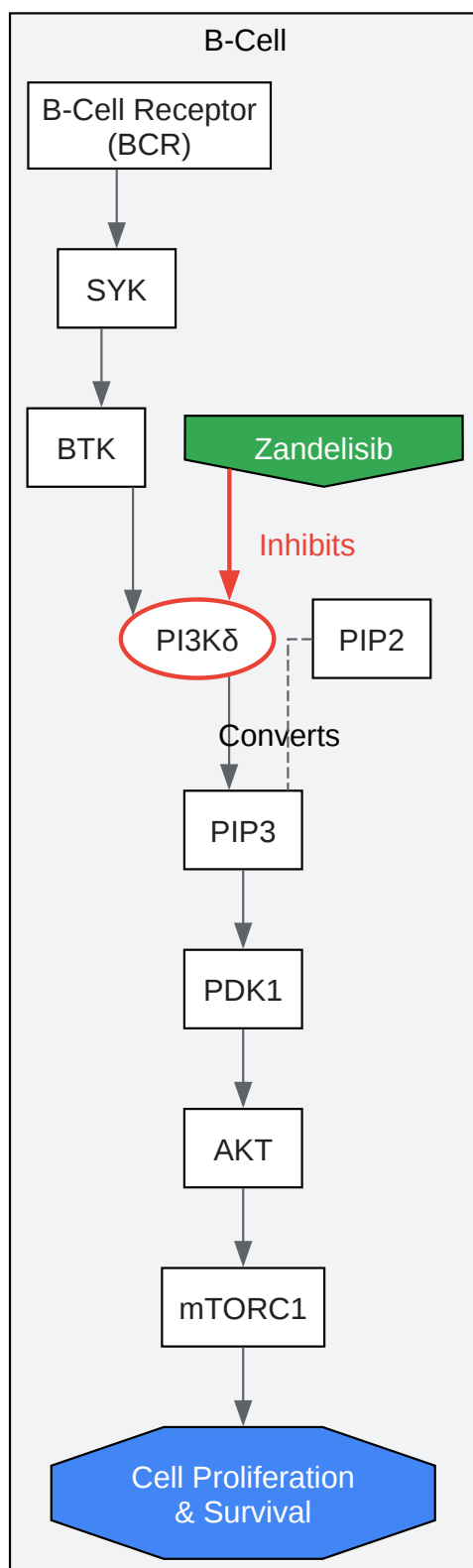
The toxicity data presented is primarily from human clinical trials. Below is a summary of the clinical trial methodology for comparing continuous and intermittent dosing of **Zandelisib**.

Phase 1b Dose-Escalation and Expansion Study Protocol (NCT02914938)[1][3][8]

- Objective: To evaluate the safety, tolerability, and anti-tumor activity of **Zandelisib** administered with continuous or intermittent dosing, as monotherapy or in combination with rituximab, in patients with relapsed or refractory B-cell malignancies.
- Dose Escalation Phase: Patients received continuous daily oral **Zandelisib** at 60 mg, 120 mg, or 180 mg to determine the recommended phase 2 dose. The 60 mg dose was ultimately selected[7].
- Dose Expansion Phase:
 - Continuous Dosing Cohort: Patients received 60 mg of **Zandelisib** orally once daily.
 - Intermittent Dosing Cohort: Patients received 60 mg of **Zandelisib** orally once daily on days 1-28 of the first two 28-day cycles, followed by days 1-7 of all subsequent 28-day cycles[1].
- Toxicity Assessment: Safety was assessed in all patients. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities were assessed during a 56-day period to capture early-onset toxicities[1].
- Endpoints: The primary endpoints were safety (including dose-limiting toxicities and maximum tolerated dose) and the minimum biologically effective dose[10].

Visualizations

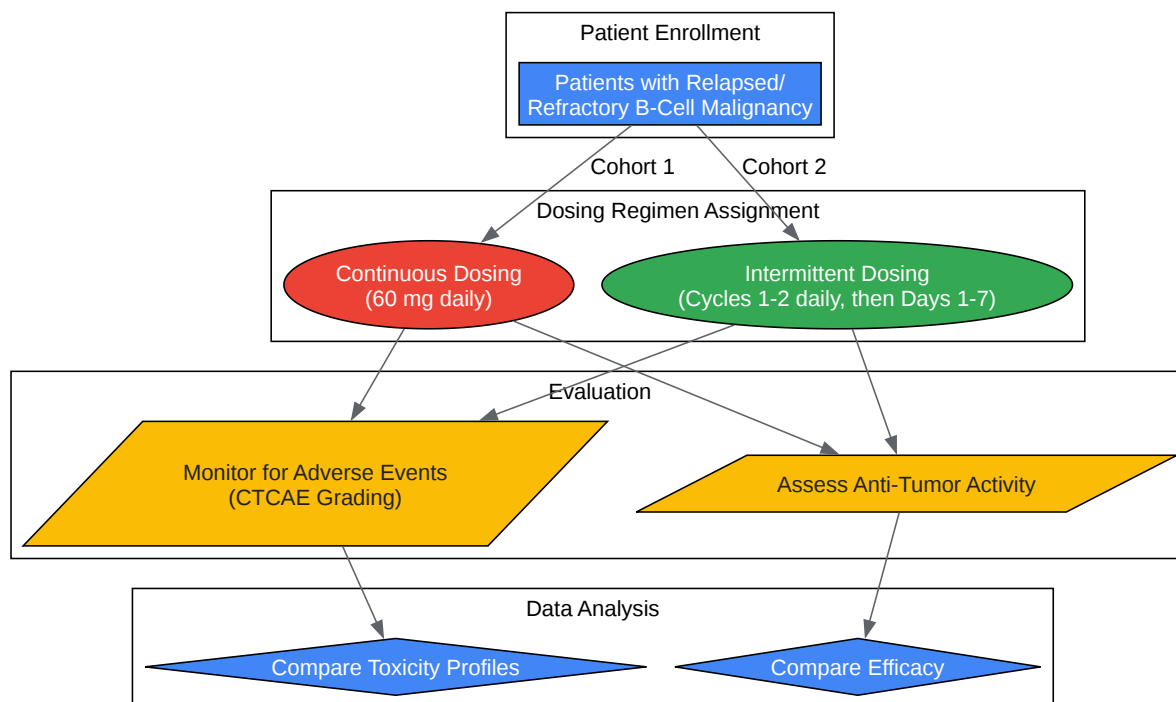
Zandelisib Mechanism of Action: PI3K δ Signaling Pathway



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Caption: PI3Kδ signaling pathway and the inhibitory action of **Zandelisib**.

Clinical Trial Workflow for Dosing Schedule Comparison



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Caption: Workflow for comparing continuous vs. intermittent **Zandelisib** dosing.

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